(2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one
Description
(2Z,5Z)-2-((2,3-dimethylphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H15N3OS and its molecular weight is 309.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Thiazolidinone derivatives have been synthesized through various chemical reactions, showcasing the versatility and potential of these compounds in chemical synthesis. For instance, the reaction of 2-thiazolin-4-ones with electrophiles under microwave irradiation versus conventional conditions has been explored, demonstrating an efficient pathway to obtain substituted amino-5-arylidenethiazolin-4-ones with potential biological activities (Al-Zaydi, 2010). Similarly, the synthesis of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines and their antioxidant activity evaluation highlights the structural diversity and potential therapeutic applications of thiazolidinone derivatives (Chaban et al., 2013).
Antimicrobial and Cytotoxic Activities
Thiazolidinone derivatives have shown promising antimicrobial and cytotoxic activities. A study on the synthesis, antimicrobial, and cytotoxic activities of 5-benzylidene-2-((pyridine-4-ylmethylene)hydrazono)-thiazolidin-4-one derivatives reveals significant antibiotic activity against B. subtilis and C. albicans, as well as cytotoxic efficacy against certain cancer cell lines (Feitoza et al., 2012). This study underscores the potential of thiazolidinone compounds in developing new therapeutic agents.
Antioxidant Properties
The antioxidant properties of thiazolidinone derivatives, such as the synthesis and antioxidant activity evaluation of novel 5,7-dimethyl-3H-thiazolo[4,5-B]pyridines, indicate their potential as antioxidants. These compounds were evaluated in vitro for their scavenging effect on radicals, showcasing their potential in oxidative stress-related therapeutic applications (Chaban et al., 2013).
Properties
IUPAC Name |
(5Z)-2-(2,3-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-5-3-7-14(12(11)2)19-17-20-16(21)15(22-17)9-13-6-4-8-18-10-13/h3-10H,1-2H3,(H,19,20,21)/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPNMBMBOXCID-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322565 | |
Record name | (5Z)-2-(2,3-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
641996-75-0 | |
Record name | (5Z)-2-(2,3-dimethylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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